Bicyclo[3.2.1]octane-1,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]octane-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-2-1-3-8(10,6-7)5-4-7/h1-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOIVSDZFZBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Enantioselective Synthesis in Bicyclo 3.2.1 Octane Systems
Diastereoselective Synthesis of Bicyclo[3.2.1]octane Derivatives
The construction of the bicyclo[3.2.1]octane skeleton often involves the formation of multiple stereocenters in a single transformation. Achieving high diastereoselectivity is crucial for obtaining a single, desired stereoisomer from a number of possibilities.
A notable strategy for the diastereoselective synthesis of these scaffolds is the intramolecular [3+2] nitrone cycloaddition reaction. This method has been used to create complex bicyclo[3.2.1]octane structures from readily available vinylogous carbonates and N-substituted hydroxylamine (B1172632) hydrochlorides. The reaction proceeds under catalyst-free conditions with high regio- and diastereoselectivity, affording bicyclic isoxazolidines in high yields. rsc.org
Cascade reactions, also known as domino reactions, provide another powerful and efficient route. A catalyst-free cascade Michael/Henry reaction has been developed using a functionalized vinylogous nucleophile to react with nitrostyrenes. researchgate.net This process occurs under mild conditions and produces a range of structurally diverse bicyclo[3.2.1]octanes in good to excellent yields (40–96%) and with high diastereoselectivities (≥10:1 dr). researchgate.net Similarly, base-catalyzed domino reactions of 1,3-cyclopentanediones tethered to activated olefins yield bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives bearing three or five stereogenic centers, respectively. researchgate.net
Palladium-catalyzed rearrangements also offer a pathway to diastereomerically pure bicyclo[3.2.1]octanes. For instance, a C,O-cyclodialkylation of dilithiated cyclic beta-keto esters or sulfones with 1,4-dibromo-2-butene (B147587) yields 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans. These intermediates can be transformed into functionalized bicyclo[3.2.1]octan-8-ones via a palladium-catalyzed rearrangement. nih.gov When using sulfone derivatives, this rearrangement demonstrates high stereospecificity, exclusively forming the endo-configured diastereomer. nih.gov
The stereoselective synthesis of dioxa-bicyclo[3.2.1]octane motifs, found in potent SGLT2 inhibitors, has been achieved with complete stereochemical control through a one-pot deprotection/cyclization key step. acs.orgnih.gov
Table 1: Examples of Diastereoselective Synthesis Methods for Bicyclo[3.2.1]octane Derivatives
| Reaction Type | Starting Materials | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular [3+2] Nitrone Cycloaddition | Vinylogous carbonates, N-substituted hydroxylamine hydrochlorides | Catalyst-free | High regio- and diastereoselectivity. rsc.org | rsc.org |
| Cascade Michael/Henry Reaction | Functionalized vinylogous nucleophile, Nitrostyrenes | Catalyst-free, mild conditions | Yields: 40–96%, Diastereomeric ratio: ≥10:1. researchgate.net | researchgate.net |
| Palladium-Catalyzed Rearrangement | 2-Vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans (from β-keto sulfones) | Palladium catalyst | High stereospecificity, exclusively endo-diastereomer. nih.gov | nih.gov |
| One-pot Deprotection/Cyclization | Aryl-substituted glucose derivatives | One-pot procedure | Full control of stereochemistry for dioxa-bicyclo[3.2.1]octane core. acs.org | acs.org |
Enantioselective Catalytic Methods for Chiral Bicyclo[3.2.1]octanes
The demand for enantiomerically pure compounds, particularly in pharmacology, has driven the development of asymmetric catalytic methods to produce chiral bicyclo[3.2.1]octanes. These methods often rely on chiral catalysts to control the formation of a specific enantiomer.
Organocatalysis has emerged as a powerful tool for these transformations. Chiral phosphoric acids have been successfully employed in desymmetrizing Michael cyclizations of 2,2-disubstituted cyclic 1,3-diketones that have a tethered electron-deficient alkene. rsc.orgrsc.org This approach yields bridged bicyclic products, including bicyclo[3.2.1]octanes, with high enantioselectivities (86-95% ee). rsc.org The reaction creates three new stereogenic centers, one of which is an all-carbon quaternary center. rsc.org
Organocatalytic domino reactions are also prominent. The domino Michael–Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, catalyzed by a chiral organocatalyst, produces bicyclo[3.2.1]octane derivatives with four contiguous stereogenic centers as a single diastereoisomer and with excellent enantioselectivity. rsc.org Another organocatalytic domino Michael/Aldol (B89426) reaction of cyclic 1,3-keto esters with β,γ-unsaturated 1,2-ketoesters affords bicyclo[3.2.1]octanes with good yields and enantioselectivities up to 95:5 ee. nih.gov
Transition metal catalysis, particularly with palladium, is another cornerstone of enantioselective synthesis. An aminopalladation-triggered Heck-type cascade reaction has been developed for the enantioselective construction of indole-fused bicyclo[3.2.1]octanes that contain an all-carbon quaternary bridgehead stereocenter. bohrium.comdicp.ac.cn A palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has also been reported, using various nucleophiles to construct multifunctional chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. nih.gov
The synthesis of 8-azabicyclo[3.2.1]octane scaffolds, the core of tropane (B1204802) alkaloids, has been a major focus. ehu.esrsc.org Many methodologies achieve stereochemical control during the very transformation that assembles the bicyclic architecture, providing direct access to these important chiral structures from achiral starting materials. ehu.esrsc.org
Table 2: Selected Enantioselective Catalytic Methods for Bicyclo[3.2.1]octane Synthesis
| Catalytic System | Reaction Type | Substrates | Selectivity | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Desymmetrizing Michael Cyclization | 2,2-Disubstituted cyclic 1,3-diketones with tethered alkenes | High enantioselectivities (86-95% ee). rsc.org | rsc.orgrsc.org |
| Organocatalyst (e.g., chiral amine) | Domino Michael–Henry Reaction | 1,4-Cyclohexanedione, Nitroalkenes | Single diastereoisomer, excellent enantioselectivities. rsc.org | rsc.org |
| Palladium(II) / Chiral Ligand (e.g., (S)-Synphos) | Aminopalladition-triggered Heck-type Cascade | N-sulfonyl-2-alkynylanilides | Excellent enantioselectivity. bohrium.com | bohrium.comdicp.ac.cn |
| Palladium / Chiral Ligand | Asymmetric Tandem Heck/Carbonylation | Cyclopentenes, Aryl/Vinyl Triflates | High diastereo- and enantioselectivities. nih.gov | nih.gov |
Control over Stereogenic Centers, Including Quaternary Carbons
A significant challenge in the synthesis of complex molecules is the construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms. Many advanced synthetic strategies for bicyclo[3.2.1]octanes are designed specifically to create multiple stereocenters, including quaternary ones, with high levels of control.
Organocatalytic domino reactions have proven particularly effective in this regard. An enantio- and diastereoselective domino Michael/Aldol reaction has been developed for the direct synthesis of bicyclo[3.2.1]octane derivatives that possess four stereogenic centers, two of which are quaternary carbons. nih.govacs.org This reaction tolerates a wide variety of substituents and proceeds in good yields (53-98%) with diastereoselectivities ranging from 1:1 to 5:1 dr and enantioselectivities up to 95:5 ee. researchgate.netnih.govacs.org A similar domino Michael-Henry process also generates four stereogenic centers, including two quaternary ones, with excellent stereoselectivity. acs.org
Palladium catalysis has also enabled the formation of these complex stereochemical arrays. The enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes via an aminopalladition-triggered cascade reaction successfully establishes an all-carbon quaternary bridgehead stereocenter. bohrium.com Furthermore, the palladium-catalyzed asymmetric tandem Heck/carbonylation reaction creates one all-carbon quaternary and two tertiary carbon stereogenic centers in a single operation. nih.gov
The ability to construct multiple and contiguous stereogenic centers, especially quaternary ones, within the rigid bicyclo[3.2.1]octane framework is a testament to the power of modern synthetic methods. nih.gov These reactions provide rapid access to complex molecular architectures that are of significant interest in medicinal chemistry and natural product synthesis. researchgate.net
Table 3: Methods for the Control of Multiple Stereogenic Centers
| Method | Stereogenic Centers Formed | Key Features | Reference |
|---|---|---|---|
| Organocatalytic Domino Michael/Aldol Reaction | Four centers, including two quaternary carbons. nih.govacs.org | Good yields (53-98%), variable dr (up to 5:1), high ee (up to 95:5). researchgate.netnih.gov | researchgate.netnih.govacs.org |
| Organocatalytic Domino Michael-Henry Reaction | Four centers, including two quaternary carbons. acs.org | Highly enantio- and diastereoselective. acs.org | rsc.orgacs.org |
| Palladium-Catalyzed Aminopalladition/Heck Cascade | Includes an all-carbon quaternary bridgehead stereocenter. bohrium.com | Mild conditions, good functional group tolerance. bohrium.com | bohrium.comdicp.ac.cn |
| Palladium-Catalyzed Tandem Heck/Carbonylation | One all-carbon quaternary and two tertiary centers. nih.gov | Desymmetrization of internal alkenes. nih.gov | nih.gov |
Structural Characterization and Conformational Analysis of Bicyclo 3.2.1 Octane 1,5 Diamine and Analogues
Advanced Spectroscopic Characterization Techniques
X-ray Crystallography for Relative and Absolute Configuration Determination
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the relative and absolute configuration of stereocenters.
For bicyclo[3.2.1]octane systems, X-ray analysis has been instrumental in confirming their distinct conformations. The bicyclo[3.2.1]octane skeleton typically consists of a six-membered ring and a five-membered ring. In a derivative of enmein, for instance, the six-membered ring was found to adopt a distorted chair conformation, while the five-membered ring assumed a half-chair conformation. rsc.org The absolute configuration of this molecule was established using anomalous-dispersion methods. rsc.org
In the synthesis of analogues like 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, X-ray crystallography was crucial in establishing the expected equatorial position of the carboxylate group, a detail that could not be determined from NMR spectra alone. sci-hub.st Similarly, in studies of dihydroxy derivatives of bicyclo[3.2.1]octane, X-ray crystallographic methods were used to determine their crystal structures. researchgate.net The structure and stereochemistry of propargylation products in the synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III were also established using X-ray crystallography. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.40 |
| b (Å) | 12.29 |
| c (Å) | 22.02 |
| Z | 4 |
| Final R | 11.2% |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic molecules in solution. For bicyclo[3.2.1]octane derivatives, both ¹H and ¹³C NMR provide detailed information about the connectivity and the chemical environment of each nucleus.
In the parent bicyclo[3.2.1]octane-2,4-dione, the bridgehead protons at C-1 and C-5 are of particular interest. Two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) are often employed to unambiguously assign chemical shifts and coupling constants, which in turn helps to confirm the structure and relative stereochemistry.
The conformation of bicyclo[3.3.1]nonanes, which are structurally related to bicyclo[3.2.1]octanes, has been studied by comparing ¹H and ¹³C NMR spectra with those of model compounds fixed in a single conformation. researchgate.net Significant broadening of the NMR line width at low temperatures can indicate the presence of interconverting conformers. nih.govrsc.org In conformationally restrained analogues of sympathomimetic catecholamines incorporating a bicyclic system, ¹H NMR spectrometry, in conjunction with theoretical calculations, was used to determine the spatial relationship of active groups. nih.gov
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| C-1, C-5 (Bridgehead) | Multiplet | - |
| Methylene (B1212753) protons adjacent to carbonyls | 1.80–2.15 (multiplet) | - |
Computational and Theoretical Chemistry Investigations
In Silico Conformational Analysis and Energy Minima
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules, identifying stable conformers, and determining their relative energies.
For bicyclic diamines, in silico conformational analysis has been used to study their stability and rigidity. montclair.edu A study on new diastereomeric [3.2.1]-3-azabicyclic diamines used DFT to investigate the relative stability of boat-like versus chair-like conformations of the ring containing the secondary nitrogen. montclair.edu The energy barrier between these conformations was found to be relatively low (<9 kcal/mol). montclair.edu
These computational studies are crucial for understanding how the rigid bicyclic scaffold influences the spatial arrangement of the diamine functionalities, which is important for applications in medicinal chemistry and ligand design. montclair.edu
Quantum Mechanical Investigations of Reaction Mechanisms and Stereoselectivity
Quantum mechanical calculations, primarily using DFT, provide deep insights into reaction mechanisms, transition state structures, and the origins of stereoselectivity. nih.gov
In the context of synthesizing chiral bicyclo[3.2.1]octane derivatives through organocatalytic domino reactions, theoretical DFT calculations on the transition states have been performed to understand the excellent stereoselectivities observed. acs.orgacs.org These studies can reveal the key interactions in the transition state that favor the formation of one stereoisomer over others. acs.orgacs.org For instance, in the proline-catalyzed intermolecular aldol (B89426) reaction, the stereoselectivity is rationalized based on the Zimmerman–Traxler transition state model. acs.org
While B3LYP is a commonly used functional for these studies, it is sometimes necessary to use higher accuracy methods to obtain reliable energetics for complex organic systems. acs.org Geometry optimizations are often performed at the B3LYP/6-31G(d) level of theory, with energies computed at a higher level. nih.govacs.org
Modeling of Structural Mimicry for Flexible Diamine Motifs
The rigid bicyclo[3.2.1]octane scaffold can be used to mimic the low-energy conformations of more flexible acyclic diamines, such as 1,3-diaminopropane. montclair.edu This conformational restriction is a valuable strategy in drug design to probe specific regions of a protein's binding site to optimize affinity. montclair.edu
In silico investigations have been carried out to assess the structural resemblance of bicyclic diamine scaffolds to the low-energy conformations of flexible diamines. montclair.edu By overlaying the optimized structures of the bicyclic compounds onto the low-energy conformers of the flexible template, researchers can evaluate the degree of distortion of the diamine unit within the scaffold. montclair.edu It has been shown that both [3.2.1] and [3.2.2] bicyclic templates can effectively overlay with low-energy conformations of 1,3-diaminopropane, maintaining similar bond lengths and angles. montclair.edu This highlights the value of these scaffolds in medicinal chemistry for developing structure-activity relationships. montclair.edu
Chemical Reactivity and Derivatization of Bicyclo 3.2.1 Octane 1,5 Diamine
Reactions at Amine Centers for Scaffold Diversification
The primary amine groups at the bridgehead positions of bicyclo[3.2.1]octane-1,5-diamine are key handles for scaffold diversification, allowing for the attachment of a wide range of substituents through common amine reactions.
A primary method for derivatization is through acylation to form amides. In the synthesis of novel allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), this compound dihydrochloride (B599025) is used as a key intermediate. google.com The diamine is reacted with various carboxylic acids or acid chlorides to produce a library of N,N'-disubstituted bicyclo[3.2.1]octyl amide derivatives. For example, reaction with picolinoyl chloride yields N,N'-(bicyclo[3.2.1]octane-1,5-diyl)dipicolinamide. google.com This approach allows for the systematic variation of the substituents (R¹ and R²) attached to the amine centers, enabling the exploration of structure-activity relationships. google.com
Reductive amination is another powerful tool for diversification. In the synthesis of a collection of compounds based on bicyclic scaffolds, ketone moieties are converted to secondary amines with very good yield and selectivity using various aliphatic and aromatic primary amines. mdpi.com This principle can be reversed, where the primary amines of this compound could be reacted with aldehydes or ketones to form imines, which are then reduced to secondary or tertiary amines. This method was employed in the synthesis of analogues of the natural product gemmacin, where an oxidation-reductive amination sequence was used to install a variety of amine tethers on a related cis-fused[3.2.1] bicyclic amine core. cam.ac.uk
Further derivatization can be achieved by converting the amine groups into other functionalities. For instance, debenzylation of a protected amine on a bicyclic scaffold can yield a primary diamine, which can then be converted into tertiary amines, amides, and sulfonamides using standard reaction conditions. mdpi.com These transformations demonstrate the versatility of the amine centers for creating diverse molecular architectures.
Table 1: Examples of Scaffold Diversification Reactions at Amine Centers This table is interactive. Click on the headers to sort the data.
| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| This compound | Picolinoyl chloride | Acylation | Diamide | google.com |
| This compound | 3-Chlorobenzoyl chloride | Acylation | Mono- or Di-amide | google.com |
| Bicyclic Ketone | Primary Amines, Na(OAc)₃BH | Reductive Amination | Secondary Amine | mdpi.com |
| Dihydroxylated bicyclic scaffold | Various Aldehydes | Reductive Amination | Tertiary Amine | cam.ac.uk |
| Protected bicyclic diamine | H₂, Pd/C | Debenzylation/Amidation | Amide/Sulfonamide | mdpi.com |
Ring System Transformations and Analogous Bicyclic Core Modifications
Beyond functional group modifications, the bicyclo[3.2.1]octane core itself can undergo significant transformations, leading to novel and complex molecular frameworks. These reactions often leverage the inherent strain and specific geometry of the bicyclic system.
One notable transformation is the construction of fused ring systems. An enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes has been developed via a palladium(II)-catalyzed aminopalladition-triggered Heck-type cascade reaction. bohrium.com This process creates polycyclic indole (B1671886) derivatives which are common in biologically active compounds. bohrium.com Another strategy involves a late-stage enyne cycloisomerization catalyzed by ruthenium to assemble the highly oxidized bicyclo[3.2.1]octane CD ring system of aconitine, a complex natural product. rsc.org
Photochemical rearrangements offer a distinct pathway for altering the bicyclic core. The oxa-di-π-methane rearrangement of bicyclo[3.2.1]octanoid substrates containing a β,γ-unsaturated ketone moiety leads to the formation of tetracyclic cyclopropane (B1198618) derivatives. nih.gov This transformation efficiently converts the bicyclo[3.2.1]octanoid into a new structural type. nih.gov The resulting donor-acceptor cyclopropanes can undergo further reactions, such as a retro-Dieckmann-type fragmentation followed by ring closure upon treatment with an amine, to yield N-acyl hemiaminals. nih.gov
The synthesis of analogous bicyclic cores with heteroatoms also represents a key modification strategy. For example, the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane amines introduces both oxygen and nitrogen into the bicyclic framework, creating conformationally restricted morpholine (B109124) analogues. montclair.edu Additionally, transannular radical cyclizations have been shown to form the bicyclo[3.2.1]octane ring system, alongside related bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane structures, indicating the potential for skeletal isomerization under radical conditions. rsc.org These modifications alter the shape, polarity, and hydrogen bonding capabilities of the scaffold, which is valuable for applications in medicinal chemistry and ligand design. montclair.edu
Future Perspectives and Emerging Research Directions
Innovations in Stereoselective Synthesis of Bicyclo[3.2.1]octane-1,5-diamine
The synthesis of bicyclo[3.2.1]octane derivatives has been a topic of extensive research, with numerous methods developed for their construction. mdpi.com A known pathway to this compound involves the synthesis of its dihydrochloride (B599025) salt from bicyclo[3.2.1]octane-1,5-dicarboxylic acid. google.com However, the development of stereoselective synthetic routes to obtain specific enantiomers or diastereomers of the diamine remains a significant and innovative research area. The rigid nature of the bicyclic scaffold makes stereocontrol a challenging yet crucial aspect for its application in chiral materials and as a ligand in asymmetric catalysis. montclair.edu
Emerging research directions are likely to focus on adapting existing stereoselective methodologies to the synthesis of the 1,5-diamine. These innovative approaches could provide access to enantiomerically pure forms of the compound, which are highly valuable for applications in medicinal and materials chemistry. montclair.edu
Potential Stereoselective Synthetic Strategies:
| Synthetic Strategy | Description | Potential Application to this compound | Reference |
| Organocatalytic Domino Reactions | Cascade reactions, such as Michael-Henry or Michael-Aldol additions, have been successfully employed to construct chiral bicyclo[3.2.1]octane skeletons with multiple stereocenters in a single step. researchgate.netacs.org | A similar domino reaction strategy could be envisioned starting from a suitable prochiral cyclopentanone (B42830) or cyclohexanone (B45756) derivative to introduce the amine functionalities or their precursors stereoselectively. | researchgate.netacs.org |
| Palladium-Catalyzed Asymmetric Reactions | Palladium-catalyzed cascade reactions, such as aminopalladation-triggered Heck-type reactions, have been used to construct enantiomerically enriched indole-fused bicyclo[3.2.1]octanes. bohrium.com | A palladium-catalyzed intramolecular amination or a related cyclization could be a viable route to introduce the nitrogen atoms onto the bicyclic core with high stereocontrol. | bohrium.com |
| Rearrangement Reactions | Palladium-catalyzed rearrangements of functionalized hexahydro-benzofurans have been shown to produce bicyclo[3.2.1]octan-8-ones with high stereospecificity. nih.gov | Functionalizing the bicyclic ketone product from such a rearrangement could lead to the stereospecific installation of the two amine groups. | nih.gov |
| Radical Cyclizations | Mn(III)-initiated radical cyclizations of alkynyl ketones have been effective in creating the bicyclo[3.2.1]octane core. nih.gov | The resulting bicyclic ketone could be a key intermediate for the stereoselective introduction of the diamine functionality through methods like reductive amination. | nih.gov |
These strategies, currently applied to other derivatives, represent a frontier for innovation in the specific synthesis of enantiopure this compound.
Integration of Advanced Spectroscopic and Computational Approaches for Elucidating Structure and Reactivity
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to predicting its reactivity and designing its applications. The integration of advanced spectroscopic techniques and computational modeling is crucial for this purpose.
Spectroscopic Characterization: Detailed structural elucidation relies on a combination of spectroscopic methods. While specific data for this compound is not widely published, the expected analytical techniques would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the position of the amine groups. nih.gov Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be essential to assign all proton and carbon signals unambiguously.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound. evitachem.com
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic N-H stretching and bending vibrations of the primary amine groups.
X-ray Crystallography: For a crystalline derivative, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure, including bond lengths, bond angles, and the absolute configuration of a chiral sample. researchgate.net
Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental data. montclair.edu For this compound, computational studies would be invaluable for:
Conformational Analysis: The bicyclo[3.2.1]octane system can exist in different conformations, such as a distorted chair for the six-membered ring and a half-chair or envelope for the five-membered ring. nih.gov Computational modeling can determine the relative energies of these conformers and the energy barriers for interconversion. montclair.edu
Predicting Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.
Reactivity and Mechanistic Insights: Computational studies can model reaction pathways, such as those in stereoselective synthesis, to understand the origins of stereoselectivity. us.es They can also provide insights into the molecule's electronic properties, such as its nucleophilicity and potential as a ligand.
The synergy between these advanced analytical techniques and computational approaches will be instrumental in building a comprehensive understanding of the structure-property relationships of this unique diamine.
Exploration of Novel Supramolecular and Recognition Phenomena
Supramolecular chemistry focuses on the chemistry of molecular assemblies and the intermolecular bond. pageplace.de The unique and rigid structure of this compound, with its two spatially defined primary amine groups, makes it an excellent candidate for exploration in supramolecular chemistry and molecular recognition.
The diamine's rigid backbone can act as a scaffold, pre-organizing the two amine functionalities for specific interactions. This pre-organization is a key concept in designing host molecules for selective guest binding. pageplace.de The amine groups can participate in various non-covalent interactions, most notably hydrogen bonding, which is fundamental to many recognition events. acs.org
Potential Supramolecular Applications:
| Area of Exploration | Description | Relevance of this compound |
| Host-Guest Chemistry | Designing and synthesizing molecules (hosts) that can selectively bind other molecules or ions (guests). rsc.org | The diamine could be incorporated into larger macrocyclic structures, creating a cavity with defined geometry and hydrogen-bond donors for anion or neutral molecule recognition. |
| Self-Assembly | The spontaneous organization of molecules into ordered structures through non-covalent interactions. | The bifunctional nature of the diamine could be exploited to form one-, two-, or three-dimensional networks through hydrogen bonding or coordination with metal ions, leading to the formation of molecular capsules or other complex architectures. pageplace.de |
| Chiral Recognition | The ability of a chiral host to differentiate between the enantiomers of a chiral guest. | Enantiomerically pure this compound could be used to create chiral hosts for enantioselective recognition and separation. |
The exploration of this compound in these areas could lead to the development of novel sensors, separation agents, and responsive molecular systems.
Interdisciplinary Applications at the Interface of Organic Chemistry and Advanced Materials Development
The rigid and well-defined structure of this compound makes it a highly attractive building block for the creation of advanced materials with unique properties. Its incorporation into polymers or framework materials can impart a high degree of structural order and rigidity.
Potential Applications in Advanced Materials:
| Material Type | Role of this compound | Potential Properties and Applications |
| High-Performance Polymers (e.g., Polyamides, Polyimides) | As a diamine monomer in polycondensation reactions. | The rigid bicyclic core is expected to enhance the thermal stability, mechanical strength, and glass transition temperature of the resulting polymers. Such materials could be suitable for applications in aerospace and electronics. |
| Metal-Organic Frameworks (MOFs) | As an organic linker to connect metal nodes. | The diamine can be functionalized to create multitopic linkers, leading to the formation of porous MOFs with potential applications in gas storage, separation, and catalysis. |
| Chiral Stationary Phases for Chromatography | As a chiral selector immobilized on a solid support. | Enantiomerically pure diamine, or its derivatives, could be used to separate enantiomers in high-performance liquid chromatography (HPLC). |
| Ligands for Catalysis | As a chiral ligand for asymmetric metal-catalyzed reactions. | The diamine can coordinate to metal centers, creating a chiral environment that can induce high enantioselectivity in chemical transformations. montclair.edu |
The development of this compound as a versatile building block for advanced materials represents a promising area of interdisciplinary research, combining the precision of organic synthesis with the innovation of materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
